molecular formula C25H22N4O5S B2944458 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 533870-00-7

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2944458
CAS No.: 533870-00-7
M. Wt: 490.53
InChI Key: NURVPRJTVVONRQ-UHFFFAOYSA-N
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Description

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has sparked interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multi-step reactions. One common route starts with the preparation of the core structure of the quinoline and oxadiazole groups separately:

  • Step 1: Synthesis of 3,4-dihydroquinolin-1(2H)-yl) via cyclization reactions.

  • Step 2: Formation of 5-(3-methoxyphenyl)-1,3,4-oxadiazole through a condensation reaction involving hydrazides and carboxylic acids.

  • Step 3: Sulfonylation of the quinoline derivative with suitable sulfonyl chloride.

  • Step 4: Coupling of the sulfonyl quinoline with 5-(3-methoxyphenyl)-1,3,4-oxadiazole via amide bond formation under dehydrating conditions.

Industrial Production Methods

For large-scale industrial production, the process may be optimized for efficiency and yield. Advanced techniques such as microwave-assisted synthesis and flow chemistry might be employed to streamline the reactions, reduce reaction times, and improve overall product yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo a variety of reactions due to its functional groups:

  • Oxidation: The compound may undergo oxidation reactions, especially at the methoxy and quinoline groups.

  • Reduction: The sulfonyl group and quinoline can be reduced under specific conditions.

  • Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Hydride donors such as sodium borohydride or catalytic hydrogenation.

  • Substitution: Reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The reaction products will depend on the specific functional groups targeted. For instance, oxidation might yield sulfoxides or sulfonic acids, whereas reduction might lead to alcohols or amines.

Scientific Research Applications

4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide has several applications:

  • Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: Potential as a biochemical probe or ligand in binding studies.

  • Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

  • Industry: Utilized in materials science for the development of novel polymers or as a stabilizing agent in certain formulations.

Mechanism of Action

Molecular Targets and Pathways

The compound's mechanism of action will depend on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. Its aromatic and heterocyclic moieties enable it to fit into biological target sites, either blocking or activating certain pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-phenyl-1,3,4-oxadiazol-2-yl)benzamide

  • 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)benzamide

Uniqueness

What sets 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide apart is its combination of the methoxyphenyl and oxadiazole groups, which may confer distinct chemical reactivity and biological activity not seen in closely related compounds.

By exploring the multifaceted aspects of this compound, from its synthesis to its applications and mechanism of action, we gain insights into its potential to contribute to advances in science and industry.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-33-20-9-4-7-19(16-20)24-27-28-25(34-24)26-23(30)18-11-13-21(14-12-18)35(31,32)29-15-5-8-17-6-2-3-10-22(17)29/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NURVPRJTVVONRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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